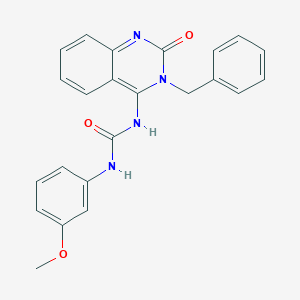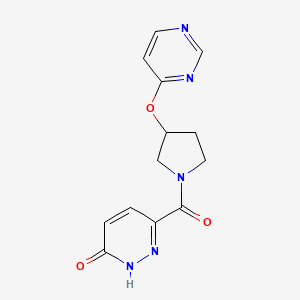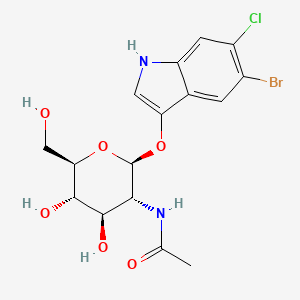
5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide is a chromophoric substrate for N-Acetyl-b-D-glucosaminidase . It has a molecular formula of C16H18BrClN2O6 .
Molecular Structure Analysis
The molecular weight of this compound is 449.68 . It has a complex structure with 5 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 777.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 97.5±0.4 cm3, a polar surface area of 124 Å2, and a molar volume of 251.8±5.0 cm3 .Scientific Research Applications
Blue/White Colony Screening
This compound can be used in blue/white colony screening to distinguish recombinant (white) from non-recombinant (blue) colonies . This is a common technique in molecular biology research, particularly in cloning experiments.
Visualization of Beta-Galactosidase Reporter Gene Expression
The compound can be used to visualize beta-galactosidase reporter gene expression in transfected eukaryotic cells . This is useful in studying gene expression and regulation.
Detection of Beta-Galactosidase Activity
It can be used in immunological and histochemical procedures to detect beta-galactosidase activity . This can help researchers understand the function and activity of this enzyme in various biological processes.
Histochemical Detection
The compound can be used for the histochemical detection of beta-galactosidase activity in fixed tissues . This can provide valuable insights into the spatial distribution of this enzyme in tissues.
X-Gal Overlay Assay
It can be used in X-gal overlay assays . This is a technique used to detect and quantify beta-galactosidase activity in cells or tissues.
Substrate for Beta-Galactosidase
The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various research applications, including the study of enzyme kinetics and mechanisms.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is β-glucuronidase , an enzyme that hydrolyzes β-D-glucopyranosides . This enzyme is crucial in the metabolism of glucuronides, a family of carbohydrates.
Mode of Action
5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it yields a magenta color . This color change is often used to detect the presence and activity of β-glucuronidase in various biological systems .
Biochemical Pathways
The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to substances to increase their water solubility, aiding in their excretion from the body .
Result of Action
The cleavage of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide by β-glucuronidase results in a magenta color change . This can be used to visually identify the presence and activity of β-glucuronidase in a sample . In a broader context, this can provide insights into the metabolic activity of a biological system.
Action Environment
The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is influenced by the environmental conditions of the biological system in which it is present. Factors such as pH, temperature, and the presence of other metabolites can affect the activity of β-glucuronidase and, consequently, the efficacy of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide as a substrate . The compound’s stability could also be affected by these factors.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJDKFSKAEJGX-OXGONZEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide | |
CAS RN |
5609-91-6 |
Source


|
| Record name | 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

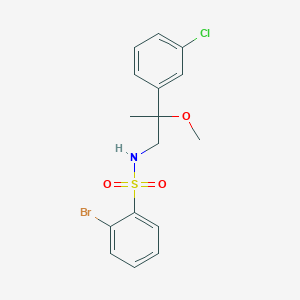
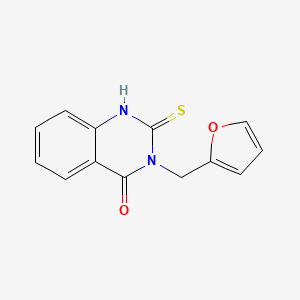
![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)
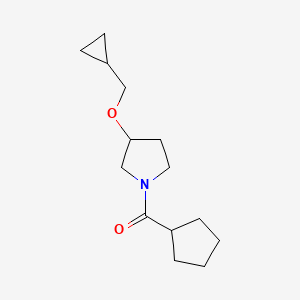
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
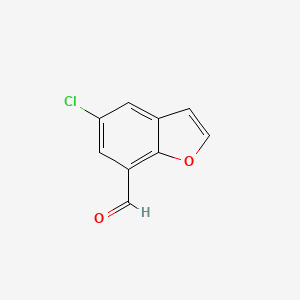
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)
